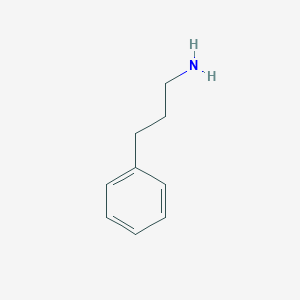

3-Phenylpropylamine

Description

Properties

IUPAC Name |

3-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUQWQRTDLVQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174307 | |

| Record name | 3-Phenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | 3-Phenylpropylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19942 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.11 [mmHg] | |

| Record name | 3-Phenylpropylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19942 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2038-57-5 | |

| Record name | Benzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2038-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylpropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002038575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylpropylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04410 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Phenylpropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8326EZ31P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenylpropylamine (CAS 2038-57-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropylamine, with the CAS registry number 2038-57-5, is a primary amine belonging to the phenylalkylamine class of organic compounds. Structurally, it is characterized by a phenyl group attached to a propyl amine chain. This compound serves as a valuable building block in organic synthesis and is a key precursor in the manufacturing of various pharmaceuticals.[1][2][3][4] Its biological activity, primarily as a monoamine releasing agent, makes it a compound of significant interest in the fields of medicinal chemistry and pharmacology.[4] This technical guide provides a comprehensive overview of the properties, synthesis, and biological significance of this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature, exhibiting a characteristic amine-like odor.[1][5][6][7] It is air-sensitive and should be stored under an inert atmosphere.[1][5] The compound is soluble in organic solvents such as chloroform and ethyl acetate but is not miscible with water.[1][2][6][8]

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value |

| CAS Number | 2038-57-5[1][5][9] |

| Molecular Formula | C₉H₁₃N[1][5][9] |

| Molecular Weight | 135.21 g/mol [1][5][9] |

| IUPAC Name | 3-phenylpropan-1-amine[1][7] |

| Synonyms | Benzenepropanamine, gamma-Phenylpropylamine, Hydrocinnamylamine[1][10] |

| InChI Key | LYUQWQRTDLVQGA-UHFFFAOYSA-N[1][9] |

| SMILES | NCCCC1=CC=CC=C1[1] |

| Property | Value |

| Appearance | Colorless to light yellow clear liquid[5][6] |

| Odor | Amine-like[1] |

| Boiling Point | 220-221 °C[1][9] |

| Density | 0.949 - 0.951 g/mL at 25 °C[1][9] |

| Refractive Index (n20/D) | 1.524 - 1.525[1][9] |

| Flash Point | 90-91 °C (closed cup)[5][9] |

| pKa | 10.39 (at 25 °C)[2][6] |

| Solubility | Soluble in chloroform, ethyl acetate; not miscible in water[1][6][8] |

| Vapor Density | 4.66[11] |

Experimental Protocols

Synthesis of this compound via Gabriel Synthesis

A common and effective method for the synthesis of this compound involves a variation of the Gabriel synthesis, followed by hydrazinolysis. This multi-step process begins with the reaction of 3-phenylpropanol with a chlorinating agent, followed by reaction with a phthalimide salt and subsequent hydrazinolysis to yield the final product.

Step A: Synthesis of 1-chloro-3-phenylpropane

-

To a reactor, add thionyl chloride.

-

Slowly add 3-phenylpropanol to the thionyl chloride. The molar ratio of thionyl chloride to 3-phenylpropanol can range from 1:1 to 8:1.

-

The reaction can be carried out in a solvent such as N,N-Dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane, or chloroform.

-

After the reaction is complete, the excess thionyl chloride and solvent are removed, typically by distillation, to yield 1-chloro-3-phenylpropane.

Step B: Synthesis of 2-(3-phenylpropyl)isoindoline-1,3-dione

-

In a reactor, combine a phthalimide salt (e.g., potassium phthalimide), an alkali (e.g., potassium carbonate), and a suitable solvent like DMF.

-

Add the 1-chloro-3-phenylpropane from Step A to the mixture. The molar ratio of phthalimide salt, alkali, and 1-chloro-3-phenylpropane is typically around 1:1:1 to 4:4:1.

-

Heat the reaction mixture (e.g., to 90°C) and stir for an extended period (e.g., 30 hours).

-

After cooling, the product is precipitated by pouring the reaction mixture into water. The solid product is collected by filtration.

Step C: Synthesis of this compound

-

Dissolve the 2-(3-phenylpropyl)isoindoline-1,3-dione from Step B in an alcohol solvent, such as methanol or ethanol.

-

Add hydrazine hydrate (e.g., 80% solution) to the mixture. The molar ratio of hydrazine hydrate to the phthalimide derivative is typically between 1:1 and 4:1.

-

Reflux the reaction mixture for several hours (e.g., 20-26 hours).

-

Cool the reaction mixture and acidify with hydrochloric acid.

-

Filter the mixture to remove the phthalhydrazide byproduct.

-

The aqueous phase is then made alkaline with a sodium hydroxide solution.

-

The liberated this compound is extracted with an organic solvent.

-

The crude product can be purified by recrystallization to yield solid this compound.

Role in Pharmaceutical Synthesis: Precursor to Fluoxetine

This compound derivatives are crucial intermediates in the synthesis of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine. A common synthetic route involves the etherification of a hydroxylated N-methylated derivative of this compound.

Synthesis of N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine (Fluoxetine base)

-

Start with N-methyl-3-hydroxy-3-phenylpropylamine.

-

This intermediate is reacted with 1-chloro-4-trifluoromethylbenzene.

-

The reaction is carried out in a high-boiling solvent such as N-methylpyrrolidone or sulfolane.

-

A strong base, like potassium t-butoxide or potassium hydroxide, is used to facilitate the etherification.

-

The reaction is typically heated (e.g., 80°C) to proceed.

-

After the reaction is complete, the mixture is worked up by partitioning between water and an organic solvent.

-

The organic layer containing the fluoxetine base is separated, washed, and the solvent is removed.

-

The resulting base can then be converted to its hydrochloride salt, fluoxetine hydrochloride, by treatment with hydrochloric acid.

Biological Activity and Signaling Pathways

This compound is known to act as a norepinephrine-dopamine releasing agent (NDRA).[4] This means it can induce the release of these monoamine neurotransmitters from presynaptic neurons, thereby increasing their concentration in the synaptic cleft. This mechanism is shared by other well-known stimulants like amphetamine.[12] The activity of this compound is, however, reported to be less potent than phenethylamine, with a preference for norepinephrine release over dopamine release.[4]

The signaling pathway for a typical norepinephrine-dopamine releasing agent involves interaction with monoamine transporters and vesicular storage.

Caption: Hypothesized signaling pathway for this compound as an NDRA.

Experimental Workflow for Assessing Monoamine Releasing Activity

The evaluation of a compound's potential as a monoamine releasing agent typically involves in vitro assays using synaptosomes, which are isolated nerve terminals.

Caption: General experimental workflow for a monoamine release assay.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][11] It is also harmful if swallowed, in contact with skin, or if inhaled.[5] It is a combustible liquid.[1][5] When handling this chemical, appropriate personal protective equipment (PPE) should be worn, including gloves, goggles, and a face shield.[9] Work should be conducted in a well-ventilated area.[5][10] It is incompatible with acids, acid chlorides, acid anhydrides, strong oxidizing agents, and carbon dioxide.[1]

Conclusion

This compound is a versatile chemical with significant applications in the pharmaceutical industry. Its role as a precursor to important drugs and its inherent biological activity as a monoamine releasing agent underscore its importance in drug discovery and development. A thorough understanding of its chemical and physical properties, synthetic routes, and biological mechanisms of action, as outlined in this guide, is essential for researchers and scientists working with this compound. Proper safety precautions are paramount when handling this corrosive and combustible substance.

References

- 1. benchchem.com [benchchem.com]

- 2. Process for the preparation of fluoxetine - Patent US-5166437-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Phenylpropylamine - Wikipedia [en.wikipedia.org]

- 5. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. Atomoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. WO2001044166A1 - Process for the preparation of fluoxetine hydrochloride - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. CN110283082A - A kind of preparation method of 3- phenylpropylamine - Google Patents [patents.google.com]

- 11. US5166437A - Process for the preparation of fluoxetine - Google Patents [patents.google.com]

- 12. Norepinephrine–dopamine releasing agent - Wikipedia [en.wikipedia.org]

3-Phenylpropylamine molecular structure and weight

An In-depth Technical Guide to 3-Phenylpropylamine: Molecular Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of this compound, a primary phenylalkylamine compound. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document details its molecular structure, physicochemical properties, and a representative synthetic protocol.

This compound is a phenylalkylamine characterized by a benzene ring substituted with a 3-aminopropyl group.[1][2] It is structurally related to phenethylamine, with the ethylamine side chain extended by one carbon atom.[3] The compound is achiral.[4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 3-phenylpropan-1-amine[1][3][5] |

| Molecular Formula | C₉H₁₃N[1][4][6][7] |

| Molecular Weight | 135.21 g/mol [1][3][4][5][6][7][8] |

| CAS Number | 2038-57-5[1][3][5][6][8] |

| Synonyms | 3-Phenyl-1-propylamine, Benzenepropanamine, γ-Aminopropylbenzene[1][6][8] |

| InChIKey | LYUQWQRTDLVQGA-UHFFFAOYSA-N[1][3][5][8] |

| SMILES | NCCCC1=CC=CC=C1[5] |

References

- 1. This compound | C9H13N | CID 16259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2038-57-5 [chemicalbook.com]

- 3. Phenylpropylamine - Wikipedia [en.wikipedia.org]

- 4. GSRS [precision.fda.gov]

- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 6. scbt.com [scbt.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. 3-苯基-1-丙胺 98% | Sigma-Aldrich [sigmaaldrich.com]

Synonyms for 3-Phenylpropylamine in chemical literature

An In-depth Technical Guide to 3-Phenylpropylamine: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a primary phenylalkylamine, serves as a crucial building block in the synthesis of various pharmaceuticals and is a subject of interest in medicinal chemistry.[1][2] Structurally, it is characterized by a benzene ring substituted with a 3-aminopropyl group.[3] This compound and its derivatives are noted for their biological activity; for instance, this compound itself is known to act as a norepinephrine-dopamine releasing agent (NDRA).[4] This guide provides a comprehensive overview of its synonyms, chemical and physical properties, and detailed experimental protocols found in the chemical literature.

Nomenclature and Identifiers

The compound is known by numerous synonyms across different databases and commercial suppliers. A consolidated list is provided below for easy reference.

Table 1: Synonyms and Identifiers for this compound | Type | Identifier | Source | | --- | --- | --- | | Systematic Name | 3-phenylpropan-1-amine | IUPAC[3] | | CAS Number | 2038-57-5 | Chemical Abstracts Service[3] | | Common Synonyms | 3-Phenyl-1-propylamine |[3] | | | Benzenepropanamine |[3][5] | | | 1-Amino-3-phenylpropane |[5][6] | | | Hydrocinnamylamine |[3][5] | | | γ-Aminopropylbenzene |[7][8] | | | gamma-Phenylpropylamine |[3] | | | Phenpropylamine |[1][5] | | | 3-aminopropylbenzene |[3] | | Database IDs | | | | | PubChem CID | 16259 |[3] | | | ChEMBL ID | CHEMBL276864 |[3][9] | | | DrugBank ID | DB04410 |[3][4] | | | ChEBI ID | CHEBI:45017 |[3][4] | | | EC Number | 218-012-1 |[3][7] | | | UNII | P8326EZ31P |[3][4] | | | Beilstein | 2205526 |[7][10] | | | MDL Number | MFCD00008224 |[3][7] | | Molecular Formula | C₉H₁₃N |[3][4] | | InChI | InChI=1S/C9H13N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2 |[3][4] | | InChIKey | LYUQWQRTDLVQGA-UHFFFAOYSA-N |[3][4] | | SMILES | C1=CC=C(C=C1)CCCN |[3][4] |

Physicochemical Data

The physical and chemical properties of this compound are well-documented. This data is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 135.21 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Clear colorless liquid | [1] | |

| Odor | Amine-like | [3][5] |

| Boiling Point | 221 °C (lit.) | [1][7][10] |

| Density | 0.951 g/mL at 25 °C (lit.) | [1][7][10] |

| Refractive Index | n20/D 1.524 (lit.) | [1][7][10] |

| Flash Point | 91 °C (195.8 °F) - closed cup | [7] |

| Solubility | Soluble in Chloroform, Ethyl Acetate. Not miscible in water. | [1][2] |

| pKa | 10.39 (+1) at 25°C | [1] |

| Vapor Pressure | 0.11 mmHg |[3] |

Experimental Protocols

Detailed methodologies are critical for the replication of scientific findings. The following sections provide protocols for the synthesis of this compound and a related derivative.

Protocol 1: Synthesis of this compound via Gabriel Synthesis and Hydrazinolysis

This method, adapted from a patented process, involves the reaction of 1-chloro-3-phenylpropane with a phthalimide salt, followed by hydrazinolysis to release the primary amine.[11]

Step A: Synthesis of 1-chloro-3-phenylpropane

-

Add 3-phenylpropanol (54g, 0.40mol) and dichloromethane (500mL) to a reactor.

-

Slowly add thionyl chloride (96g, 0.80mol) dropwise at room temperature.

-

After gas evolution ceases, heat the mixture to reflux.

-

Monitor the reaction to completion.

Step B: Synthesis of 2-(3-phenylpropyl)isoindoline-1,3-dione

-

React the 1-chloro-3-phenylpropane from Step A with a phthalimide salt (e.g., potassium phthalimide) under appropriate solvent and temperature conditions to yield the N-substituted phthalimide intermediate.

Step C: Hydrazinolysis to yield this compound

-

Dissolve 2-(3-phenylpropyl)isoindoline-1,3-dione (e.g., 5.4kg, 20.4mol) in methanol (27L) in a suitable reactor.

-

With stirring, add 80% hydrazine hydrate (1.4kg, 22.4mol).

-

Heat the reaction mixture to reflux for approximately 26 hours.

-

Cool the mixture to 50°C.

-

Add hydrochloric acid dropwise until the solution is sufficiently acidic.

-

Filter the mixture and wash the solid.

-

Extract the aqueous phase.

-

Alkalize the aqueous phase with sodium hydroxide solution and stir.

-

Filter to obtain the crude this compound product.

-

Recrystallize the crude product to yield pure, solid this compound.[11]

Protocol 2: Synthesis of (3-Phenyl-2-propen-1-YL)propylamine via Reductive Amination

This protocol details the synthesis of a related secondary amine, demonstrating a common synthetic transformation.[12]

Materials:

-

Cinnamaldehyde (1.32 g, 10 mmol)

-

Propylamine (0.59 g, 10 mmol)

-

Sodium borohydride (0.42 g, 11 mmol)

-

Methanol (50 mL)

-

Dichloromethane or Ethyl Acetate for extraction

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Imine Formation:

-

In a 100 mL round-bottom flask, dissolve cinnamaldehyde in 30 mL of methanol.

-

Separately, dissolve propylamine in 10 mL of methanol.

-

Add the propylamine solution dropwise to the cinnamaldehyde solution over 10-15 minutes with stirring.

-

Stir the mixture at room temperature for 1-2 hours.[12]

-

-

Reduction:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Separately, dissolve sodium borohydride in 10 mL of methanol.

-

Add the sodium borohydride solution dropwise to the cooled imine solution over 20-30 minutes, maintaining the temperature below 10°C.

-

After addition, remove the ice bath and stir for an additional 2-3 hours at room temperature.[12]

-

-

Work-up and Extraction:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Remove methanol using a rotary evaporator.

-

Add 50 mL of dichloromethane or ethyl acetate to the aqueous residue and transfer to a separatory funnel.

-

Separate the organic layer and extract the aqueous layer twice more with the organic solvent.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[12]

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[12]

-

Visualizations: Pathways and Workflows

Biological Activity: Monoamine Releasing Agent

This compound acts as a norepinephrine-dopamine releasing agent (NDRA).[4] It interacts with presynaptic neuronal transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT), to induce the reverse transport (efflux) of these neurotransmitters from the presynaptic terminal into the synaptic cleft. It shows a preference for inducing norepinephrine release over dopamine release.[4]

References

- 1. This compound | 2038-57-5 [chemicalbook.com]

- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 3. This compound | C9H13N | CID 16259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenylpropylamine - Wikipedia [en.wikipedia.org]

- 5. CAS 2038-57-5: Benzenepropanamine | CymitQuimica [cymitquimica.com]

- 6. This compound-India Fine Chemicals [indiafinechemicals.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 3-フェニル-1-プロピルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound - Wikidata [wikidata.org]

- 10. 3-Phenyl-1-propylamine 98 2038-57-5 [sigmaaldrich.com]

- 11. CN110283082A - A kind of preparation method of 3- phenylpropylamine - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Benzenepropanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzenepropanamine, also known as 3-phenylpropylamine, is a primary amine with an aromatic substituent that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its chemical behavior is characterized by the interplay between the nucleophilic amino group and the hydrophobic phenyl ring. This guide provides a comprehensive overview of the core physical and chemical properties of benzenepropanamine, detailed experimental protocols for their determination, and visual representations of its synthetic and analytical workflows.

Core Physical and Chemical Properties

Benzenepropanamine is typically a colorless to pale yellow liquid under standard conditions, possessing a characteristic amine odor.[1] Its structure, featuring a benzene ring attached to a propanamine group, imparts properties of both aromatic and aliphatic amines.[1]

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative physical and chemical properties of benzenepropanamine.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N | [1][2] |

| Molecular Weight | 135.21 g/mol | [2] |

| Appearance | Clear colorless to pale yellow liquid | [1][2] |

| Boiling Point | 221 °C | [2][3] |

| Melting Point | 116 °C (estimate) | [2] |

| Density | 0.951 g/mL at 25 °C | |

| Refractive Index | 1.524-1.530 | [2] |

| Solubility | Soluble in organic solvents such as chloroform and ethyl acetate; limited solubility in water.[1][2] | |

| pKa (Strongest Basic) | 10.05 - 10.39 | [4] |

| Flash Point | 90.6 °C | [2] |

| Vapor Pressure | 0.134 mmHg at 25°C | [2] |

| LogP (Octanol/Water Partition Coefficient) | 1.578 - 1.83 | [2] |

Detailed Chemical Characteristics

Benzenepropanamine's chemical reactivity is dominated by the lone pair of electrons on the nitrogen atom of the primary amine group, making it a competent nucleophile and a base.

-

Basicity : With a pKa of its conjugate acid around 10.05-10.39, benzenepropanamine is a moderately strong base and will readily form the 3-phenylpropylaminium ion in the presence of acids.[4]

-

Nucleophilicity : The amino group can act as a nucleophile in various reactions, including alkylation and acylation, making it a versatile intermediate for the synthesis of more complex molecules.[1]

-

Synthetic Utility : It is a key intermediate in the synthesis of diverse pharmaceutical compounds.[2] For example, it serves as a precursor for N-substituted derivatives used in drug development.

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for determining the key physical and chemical properties of benzenepropanamine.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Sample Preparation : A small amount (a few milliliters) of benzenepropanamine is placed into a small test tube or a fusion tube.

-

Capillary Inversion : A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Apparatus Setup : The tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating : The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.

-

Observation : As the temperature rises, air trapped in the capillary tube will slowly exit. At the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube.

-

Measurement : The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.

Determination of pKa (Potentiometric Titration)

This method measures the pH of a solution as a titrant of known concentration is added.

-

Sample Preparation : A precise amount of benzenepropanamine is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol to ensure solubility.[5]

-

Titration Setup : A calibrated pH electrode is immersed in the amine solution, which is continuously stirred.

-

Titration : A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments from a burette.

-

Data Collection : The pH of the solution is recorded after each addition of the titrant.

-

Analysis : A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the amine has been neutralized (i.e., at half the volume of the equivalence point).

Acquisition of Spectroscopic Data

-

Sample Preparation : Approximately 10-50 mg of benzenepropanamine is dissolved in about 0.75 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[2][6] Any solid impurities should be filtered out.[2]

-

Instrument Setup : The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

Acquisition : A standard proton NMR experiment is run. This involves applying a radiofrequency pulse and acquiring the resulting Free Induction Decay (FID) signal.

-

Processing : The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak, e.g., CHCl₃ at 7.26 ppm).[6] Integrals are calculated for each signal.

-

Sample Preparation (Neat Liquid) : As benzenepropanamine is a liquid, a neat spectrum is easily obtained. A single drop of the liquid is placed on the surface of one salt plate (e.g., NaCl or KBr).[7] A second salt plate is placed on top, and the plates are gently pressed together to form a thin liquid film.[7]

-

Background Spectrum : A background spectrum of the empty spectrometer is collected to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum : The prepared salt plates are placed in the sample holder of the IR spectrometer.

-

Data Acquisition : The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Analysis : The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Sample Introduction : A dilute solution of benzenepropanamine is prepared in a volatile solvent (e.g., methanol or acetonitrile). The sample is then introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.

-

Ionization : The sample molecules are ionized. For a relatively small and volatile molecule like benzenepropanamine, Electron Ionization (EI) is a common method. For softer ionization, techniques like Electrospray Ionization (ESI) can be used, which would typically generate the protonated molecule [M+H]⁺.

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

Spectrum Generation : A mass spectrum is generated, plotting ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion (in EI) or the protonated molecule (in ESI), providing the molecular weight. Other peaks represent fragment ions, which give information about the molecule's structure.

Mandatory Visualizations

Synthetic Workflow

A common route for the synthesis of benzenepropanamine involves a Gabriel synthesis pathway starting from 3-phenylpropanol. This multi-step process is outlined below.

Caption: Synthetic pathway for benzenepropanamine via Gabriel synthesis.

Typical Chemical Reactions

As a primary amine, benzenepropanamine undergoes characteristic reactions such as nucleophilic substitution (alkylation) and nucleophilic acyl substitution (acylation).

Caption: Common reactions of benzenepropanamine: alkylation and acylation.

Analytical Characterization Workflow

The structural elucidation and purity assessment of benzenepropanamine relies on a combination of spectroscopic techniques.

Caption: Workflow for the analytical characterization of benzenepropanamine.

Safety and Handling

Benzenepropanamine is considered a skin and respiratory irritant.[1] It can cause severe skin burns and eye damage.[2] Therefore, proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

Benzenepropanamine is a foundational molecule in organic and medicinal chemistry. A thorough understanding of its physical properties, such as boiling point and solubility, is crucial for its handling and purification, while its chemical properties, primarily the reactivity of its amine group, are exploited for the synthesis of a wide array of target molecules. The experimental and analytical protocols detailed in this guide provide a framework for the reliable characterization of this important compound.

References

The Solubility Profile of 3-Phenylpropylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 3-Phenylpropylamine in various organic solvents. Due to a notable scarcity of specific quantitative solubility data in publicly accessible literature, this guide focuses on consolidating available qualitative and semi-quantitative information, presenting a detailed, generalized experimental protocol for solubility determination, and offering a conceptual framework for understanding the solubility behavior of this compound.

Introduction to this compound

This compound, a primary amine, is a clear, colorless to pale yellow liquid with a characteristic amine odor.[1] Its molecular structure, featuring a nonpolar phenyl group and a propyl chain, along with a polar amine group, results in a varied solubility profile that is crucial for its application in pharmaceutical synthesis and other chemical processes.[1] Understanding its solubility is fundamental for reaction kinetics, formulation development, and purification processes.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| Appearance | Clear, colorless to pale yellow liquid[1] |

| Boiling Point | 221 °C |

| Density | 0.951 g/mL at 25 °C |

| pKa | 10.39 (at 25 °C) |

Solubility of this compound

The solubility of this compound is dictated by the interplay between its hydrophobic phenylpropyl tail and its hydrophilic amine head. The amine group is capable of forming hydrogen bonds with protic solvents, while the phenyl group contributes to van der Waals interactions with nonpolar solvents.

Qualitative Solubility Data

While precise quantitative data is limited, the solubility of this compound in a range of common organic solvents has been qualitatively described in various sources. The following table summarizes this information.

| Solvent Class | Solvent | Qualitative Solubility | Rationale |

| Polar Protic | Water | Moderately Soluble (4.7 g/L at 25 °C)[2] | The amine group can form hydrogen bonds with water, but the large hydrophobic phenylpropyl group limits miscibility. |

| Ethanol | Soluble[1] | The hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, and its ethyl group has favorable interactions with the phenylpropyl chain. | |

| Methanol | Soluble[1] | Similar to ethanol, methanol is a polar protic solvent that can effectively solvate both the polar and nonpolar portions of the molecule. | |

| Polar Aprotic | Acetone | Soluble[1] | Acetone's polar carbonyl group can interact with the amine group, and its methyl groups can interact with the hydrophobic portion of this compound. |

| Ethyl Acetate | Soluble[3][4][5] | The ester functionality provides polarity for interaction with the amine group, while the ethyl and acetyl groups interact favorably with the nonpolar structure. | |

| Nonpolar / Halogenated | Chloroform | Soluble[3][4][5] | As a weakly polar solvent, chloroform can effectively solvate the phenylpropyl moiety. |

| Diethyl Ether | Soluble | The nonpolar character of diethyl ether allows for good solvation of the hydrophobic phenylpropyl chain. | |

| Dichloromethane | Soluble | Similar to chloroform, this halogenated solvent can dissolve this compound due to favorable interactions with the nonpolar part of the molecule. |

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

-

Temperature: Generally, the solubility of solids and liquids in liquid solvents increases with temperature.[1]

-

pH: As an amine, the solubility of this compound in aqueous solutions is highly pH-dependent. In acidic solutions, it will form the more soluble protonated ammonium salt.

-

Purity of Solute and Solvent: Impurities can affect the measured solubility.

Experimental Protocol for Solubility Determination

While specific published methods for this compound are scarce, a general and robust experimental protocol for determining the solubility of a liquid amine in an organic solvent can be established. The following is a detailed methodology based on the equilibrium shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Calibrated positive displacement pipettes

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the respective organic solvents. The excess is to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker bath and allow them to stand undisturbed in a temperature-controlled environment for a sufficient time to allow for the separation of the undissolved solute.

-

For fine suspensions, centrifuge the vials at a high speed to pellet the excess this compound.

-

-

Sample Dilution and Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample by interpolating its response from the calibration curve.

-

Calculate the solubility in the original saturated solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

Visualizations

The following diagrams illustrate the logical relationships in solubility determination and the experimental workflow.

Caption: Factors influencing the solubility of this compound.

Caption: Shake-flask method workflow for solubility measurement.

Conclusion

This technical guide consolidates the available information on the solubility of this compound in organic solvents. While there is a clear need for more quantitative studies to establish precise solubility data across a range of solvents and temperatures, the existing qualitative data provides a solid foundation for researchers, scientists, and drug development professionals. The provided experimental protocol offers a standardized approach to generate the much-needed quantitative data, which will undoubtedly facilitate the broader application and understanding of this important chemical compound.

References

3-Phenylpropylamine: A Technical Guide on its Mechanism of Action in Neurological Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylpropylamine (3-PPA) is a psychoactive compound belonging to the phenethylamine class, structurally related to endogenous trace amines and synthetic stimulants like amphetamine. Its mechanism of action in the central nervous system is primarily characterized by its function as a monoamine releasing agent, with a notable preference for norepinephrine over dopamine. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the neurological effects of 3-PPA, detailing its interactions with key protein targets, the resultant signaling cascades, and the experimental methodologies used to elucidate these actions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in neurological drug discovery and development.

Core Mechanism of Action: Monoamine Release

This compound's primary mechanism of action is the induction of monoamine release from presynaptic nerve terminals. It is classified as a norepinephrine-dopamine releasing agent (NDRA)[1]. Unlike reuptake inhibitors that block the clearance of neurotransmitters from the synaptic cleft, 3-PPA facilitates their efflux from the neuron into the synapse.

Interaction with Monoamine Transporters

The monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) are the primary targets for 3-PPA to initiate its releasing action. 3-PPA acts as a substrate for these transporters, allowing it to be transported into the presynaptic neuron. Once inside, it disrupts the vesicular storage of monoamines, leading to an increase in their cytoplasmic concentration and subsequent reverse transport out of the neuron through the same transporters.

While specific binding affinities (Ki) of 3-PPA for the individual monoamine transporters are not extensively documented in publicly available literature, studies on its functional effects in rat brain synaptosomes indicate a significant preference for inducing norepinephrine release over dopamine release, with an approximate 7-fold selectivity[1]. Its activity at the serotonin transporter is considered to be significantly lower.

Table 1: Functional Activity of this compound at Monoamine Transporters

| Target | Action | Potency/Selectivity |

| Norepinephrine Transporter (NET) | Substrate / Releaser | High |

| Dopamine Transporter (DAT) | Substrate / Releaser | Moderate (~7-fold lower than NET)[1] |

| Serotonin Transporter (SERT) | Weak Substrate / Releaser | Low |

Role of Vesicular Monoamine Transporter 2 (VMAT2)

Once inside the presynaptic terminal, 3-PPA is thought to interact with the vesicular monoamine transporter 2 (VMAT2)[2][3]. VMAT2 is responsible for packaging monoamines from the cytoplasm into synaptic vesicles for storage and subsequent release. 3-PPA, like other amphetamine-related compounds, is believed to disrupt the proton gradient across the vesicular membrane that VMAT2 relies on, leading to the leakage of monoamines from the vesicles into the cytoplasm[3]. This elevation of cytoplasmic monoamines is a critical step for the subsequent reverse transport into the synaptic cleft.

Modulation of Trace Amine-Associated Receptor 1 (TAAR1)

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor (GPCR) that is activated by endogenous trace amines, such as β-phenylethylamine, as well as amphetamine-like psychostimulants[4][5][6]. Given the structural similarity of 3-PPA to these ligands, TAAR1 is a highly probable molecular target.

Activation of TAAR1 is known to modulate the activity of monoamine transporters and neuronal firing rates[4][7]. TAAR1 signaling is primarily coupled through Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively. The resulting increase in intracellular cyclic AMP (cAMP) and diacylglycerol/inositol triphosphate can influence a variety of downstream cellular processes, including the phosphorylation and trafficking of monoamine transporters[7].

Potential Interaction with Monoamine Oxidase (MAO)

Some structurally related compounds to 3-PPA, such as certain cinnamylamine derivatives, have been shown to interact with monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters[8]. While direct evidence for potent MAO inhibition by 3-PPA is lacking, this remains a potential secondary mechanism that could contribute to an increase in synaptic monoamine levels. Further investigation is required to determine the inhibitory potency (Ki or IC50) of 3-PPA on MAO-A and MAO-B.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the investigation of this compound's mechanism of action.

Experimental Protocols

Monoamine Release Assay using Synaptosomes

This protocol outlines the general procedure for measuring monoamine release from isolated nerve terminals.

1. Synaptosome Preparation:

-

Euthanize rodents and rapidly dissect the brain region of interest (e.g., striatum for dopamine, cortex for norepinephrine).

-

Homogenize the tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in a physiological buffer.

2. Radiolabeling:

-

Incubate the synaptosomes with a radiolabeled monoamine ([³H]dopamine or [³H]norepinephrine) to allow for uptake into the nerve terminals.

3. Release Assay:

-

Wash the synaptosomes to remove excess extracellular radiolabel.

-

Aliquot the radiolabeled synaptosomes into a multi-well plate.

-

Add varying concentrations of this compound to the wells.

-

Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Terminate the release by rapid filtration, separating the synaptosomes from the supernatant.

-

Measure the radioactivity in the supernatant (released monoamines) and the filter (retained monoamines) using liquid scintillation counting.

4. Data Analysis:

-

Calculate the percentage of total radioactivity released for each concentration of 3-PPA.

-

Plot the concentration-response curve and determine the EC50 value (the concentration that produces 50% of the maximal release).

Radioligand Binding Assay for Monoamine Transporters

This protocol describes the methodology to determine the binding affinity of 3-PPA for DAT, NET, and SERT.

1. Membrane Preparation:

-

Use cell lines stably expressing the human monoamine transporters (hDAT, hNET, or hSERT) or rodent brain tissue homogenates.

-

Homogenize the cells or tissue in a suitable buffer and centrifuge to pellet the cell membranes.

-

Wash the membranes to remove endogenous ligands.

2. Binding Reaction:

-

In a multi-well plate, combine the membrane preparation, a specific radioligand for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of this compound (as the competitor).

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known inhibitor).

-

Incubate the plate to allow the binding to reach equilibrium.

3. Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding at each concentration of 3-PPA.

-

Plot the competition binding curve and determine the IC50 value (the concentration of 3-PPA that inhibits 50% of the specific radioligand binding).

-

Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.

TAAR1 Functional Assay (cAMP Accumulation)

This protocol measures the ability of 3-PPA to activate TAAR1 and stimulate intracellular cAMP production.

1. Cell Culture:

-

Use a cell line (e.g., HEK293) stably or transiently expressing human or rodent TAAR1.

2. cAMP Assay:

-

Plate the cells in a multi-well plate.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of this compound to the cells.

-

Incubate for a specified time at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF, or BRET-based assays).

3. Data Analysis:

-

Generate a concentration-response curve by plotting the cAMP levels against the concentration of 3-PPA.

-

Determine the EC50 value for cAMP production.

Conclusion

This compound exerts its primary neurological effects as a monoamine releasing agent, with a pronounced selectivity for norepinephrine over dopamine. Its mechanism involves uptake into the presynaptic terminal via monoamine transporters, disruption of vesicular monoamine storage through interaction with VMAT2, and subsequent reverse transport of monoamines into the synaptic cleft. Furthermore, its structural similarity to known ligands suggests a modulatory role at TAAR1, which likely contributes to its overall pharmacological profile. The potential for weak inhibition of monoamine oxidase presents an additional, though likely minor, aspect of its mechanism. The experimental protocols detailed in this guide provide a framework for the further elucidation of the intricate molecular interactions of this compound and related compounds in the central nervous system, which is crucial for the advancement of neurological research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibition and inactivation of monoamine oxidase by 3-amino-1-phenyl-prop-1-enes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Manipulating Synapse-Enriched Biochemical Fractions to Detect a Purified Synaptic Protein’s Effect on Neurotransmitter Release | Springer Nature Experiments [experiments.springernature.com]

- 6. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 8. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Technical Guide to the Structure-Activity Relationship of Phenylpropylamines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of the structure-activity relationship (SAR) of phenylpropylamines, a chemical scaffold of significant interest in medicinal chemistry and pharmacology. Phenylpropylamines form the backbone of a diverse range of compounds that interact with key biological targets, most notably the monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET). Understanding the nuanced relationship between the chemical structure of these molecules and their biological activity is paramount for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive overview of the SAR of phenylpropylamines, summarizing key quantitative data in structured tables for comparative analysis. It further details the experimental protocols for the assays used to determine these activities and visualizes the associated signaling pathways and logical relationships to provide a holistic understanding of this important class of compounds.

Core Structure-Activity Relationships

The fundamental phenylpropylamine scaffold consists of a phenyl ring connected to a propyl chain, which in turn bears an amine group. Modifications at each of these three key regions—the phenyl ring, the propyl chain, and the amine terminus—profoundly influence the compound's affinity and selectivity for SERT, DAT, and NET.

Phenyl Ring Substitutions

Substituents on the phenyl ring play a critical role in modulating the potency and selectivity of phenylpropylamine analogs for the monoamine transporters. The position, size, and electronic properties of these substituents are key determinants of binding affinity.

Generally, substitution at the para (4-position) of the phenyl ring is well-tolerated and can enhance affinity for SERT. For instance, the presence of a halogen, such as chlorine or bromine, at the para-position often leads to potent SERT inhibition[1]. Increasing the size of the N-alkyl substituent can also augment the relative potency at SERT[1]. In contrast, unsubstituted phenylpropylamines tend to exhibit greater potency at DAT and NET compared to SERT[1].

Propyl Chain Modifications

Alterations to the three-carbon propyl chain can significantly impact the molecule's interaction with the transporter binding pockets.

-

Hydroxylation and Oxo-Substitution: Introduction of a hydroxyl group at the 2- or 3-position of the propyl chain can influence enantioselectivity in transporter binding[2]. For example, 2-substituted hydroxylated analogs have shown enantioselectivity at both DAT and SERT, a feature not observed in their 3-substituted counterparts[2]. Conversion of the hydroxyl group to a ketone (oxo-substitution) at the 3-position has been shown to decrease DAT binding affinity, possibly due to restricted conformational flexibility of the phenyl group[2].

-

Fluorination: The introduction of a fluorine atom at the 2-position can lead to substantial enantioselectivity in transporter affinity, with the (S)-enantiomer demonstrating high DAT binding affinity and selectivity[2].

Amine Group Modifications

The nature of the amine group is a crucial determinant of a compound's activity as either an inhibitor or a substrate (releaser) at monoamine transporters.

-

N-Alkylation: The length and nature of the alkyl substituents on the nitrogen atom influence potency and selectivity. Increasing the N-alkyl chain length has been shown to enhance relative potency at SERT[1].

-

Primary vs. Secondary vs. Tertiary Amines: The degree of substitution on the amine can impact the mechanism of action. While many potent inhibitors are secondary or tertiary amines, primary amines are also found in active compounds.

Quantitative Data on Phenylpropylamine Analogs

The following tables summarize the binding affinities (Ki in nM) of various substituted phenylpropylamine analogs for the human dopamine and serotonin transporters. This data provides a quantitative basis for the SAR principles discussed.

Table 1: Binding Affinities (Ki, nM) of 2- and 3-Substituted 3-Phenylpropyl Analogs at hDAT and hSERT [2]

| Compound | Substitution | Stereochemistry | hDAT Ki (nM) | hSERT Ki (nM) | SERT/DAT Ratio |

| (S)-8 | 2-Amino | S | 20 | 22 | 1.1 |

| (R)-8 | 2-Amino | R | 20 | 22 | 1.1 |

| (S)-9 | 2-Methylamino | S | 39 | >10,000 | >256 |

| (R)-9 | 2-Methylamino | R | 39 | >10,000 | >256 |

| (S)-10 | 2-Fluoro | S | 10 | 1000 | 100 |

| (R)-10 | 2-Fluoro | R | 30 | >10,000 | >333 |

| 11 | 3-Oxo | - | 110 | 1100 | 10 |

| 12 | 3-Oxo | - | 110 | 1100 | 10 |

| 17 | 2-Oxo | - | 170 | 1700 | 10 |

| 18 | 2-Oxo | - | 180 | 1800 | 10 |

Table 2: Inhibitory Potency (IC50, µM) of para-Substituted Cathinones at Rat Brain Synaptosomes [1]

| Compound | Substitution | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) |

| Amphetamine | Unsubstituted | 0.03 | 0.01 | 3.4 |

| Methamphetamine | N-Methyl | 0.05 | 0.02 | 4.6 |

| 4-Chloroamphetamine | 4-Chloro | 0.12 | 0.11 | 0.45 |

| Cathinone | β-Keto | 0.21 | 0.08 | 10.1 |

| Methcathinone | β-Keto, N-Methyl | 0.28 | 0.12 | 12.3 |

| 4-Chloromethcathinone | 4-Chloro, β-Keto, N-Methyl | 0.19 | 0.24 | 0.38 |

Experimental Protocols

The determination of the biological activity of phenylpropylamine analogs relies on robust and well-defined experimental procedures. The two primary assays used to characterize their interaction with monoamine transporters are radioligand binding assays and synaptosomal uptake assays.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand known to bind to that transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for SERT, DAT, or NET.

Materials:

-

HEK293 cells stably expressing the human SERT, DAT, or NET.

-

Membrane preparations from these cells.

-

Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).

-

Test compounds (phenylpropylamine analogs) and reference compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation fluid and a scintillation counter.

-

Cell harvester.

Procedure:

-

Membrane Preparation: Culture and harvest HEK293 cells expressing the target transporter. Lyse the cells and prepare a crude membrane fraction by differential centrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of concentrations of the test compound.

-

Total Binding: Contains membrane preparation and radioligand.

-

Non-specific Binding: Contains membrane preparation, radioligand, and a high concentration of a known potent inhibitor for the target transporter to saturate all specific binding sites.

-

Competitive Binding: Contains membrane preparation, radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Assay

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals.

Objective: To determine the inhibitory potency (IC50) of a test compound on the uptake of serotonin, dopamine, or norepinephrine.

Materials:

-

Rat brain tissue (e.g., striatum for DAT, cortex for SERT and NET).

-

Homogenization buffer (e.g., 0.32 M sucrose).

-

Krebs-Ringer-HEPES (KRH) buffer.

-

Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Dopamine, [³H]Norepinephrine.

-

Test compounds and selective uptake inhibitors for defining non-specific uptake (e.g., fluoxetine for SERT, GBR 12909 for DAT, desipramine for NET).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

Cell harvester.

Procedure:

-

Synaptosome Preparation: Dissect the desired brain region and homogenize it in ice-cold homogenization buffer. Prepare a crude synaptosomal fraction (P2) by differential centrifugation. Resuspend the synaptosomal pellet in KRH buffer.

-

Assay Setup: In a 96-well plate, pre-incubate the synaptosomal suspension with either vehicle (for total uptake), a high concentration of a selective inhibitor (for non-specific uptake), or varying concentrations of the test compound.

-

Initiation of Uptake: Initiate the uptake reaction by adding the radiolabeled neurotransmitter at a concentration near its Km value.

-

Incubation: Incubate the plate at 37°C for a short period (typically 1-5 minutes) to measure the initial rate of uptake.

-

Termination of Uptake: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold KRH buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value by plotting the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

Signaling Pathways and Logical Relationships

The interaction of phenylpropylamines with monoamine transporters initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with SERT, DAT, and NET, as well as the logical workflow for a typical SAR study.

References

- 1. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Molecule: An In-depth Technical Guide to the Discovery and Synthetic History of 3-Phenylpropylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylpropylamine, a primary amine with significant implications in medicinal chemistry and pharmacology, has a rich and evolving synthetic history. This technical guide provides a comprehensive overview of the discovery and the chronological development of synthetic routes leading to this important molecule. We will delve into the foundational classical methods, such as the Hofmann rearrangement and the Leuckart reaction, that likely paved the way for its initial synthesis. The guide will then transition to more modern and efficient methodologies, including the catalytic hydrogenation of cinnamonitrile and reductive amination strategies. Detailed experimental protocols for key synthetic transformations are provided, and quantitative data are summarized for comparative analysis. Signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language to facilitate a deeper understanding of the logical relationships between different synthetic approaches.

Introduction

This compound is a phenylalkylamine that is structurally related to phenethylamine, a core scaffold in many biologically active compounds. It consists of a benzene ring substituted with a 3-aminopropyl group.[1] The molecule has served as a valuable building block in the synthesis of various pharmaceuticals and as a tool for studying structure-activity relationships (SAR) of monoamine releasing agents.[2] Its synthesis has evolved from classical, often harsh, multi-step procedures to more streamlined and efficient modern techniques. This guide aims to provide a detailed historical and technical account of this evolution.

Early Synthetic Approaches: A Historical Perspective

The Hofmann Rearrangement

The Hofmann rearrangement, discovered by August Wilhelm von Hofmann in the 1880s, is a method for converting a primary amide into a primary amine with one fewer carbon atom. Theoretically, this compound could be synthesized from 4-phenylbutyramide via this route.

Hypothetical Experimental Protocol (based on the principles of the Hofmann Rearrangement):

-

Preparation of 4-Phenylbutyramide: 4-Phenylbutyric acid would first be converted to its acid chloride using a reagent like thionyl chloride (SOCl₂). Subsequent treatment with ammonia would yield 4-phenylbutyramide.

-

Hofmann Rearrangement: The 4-phenylbutyramide would be treated with an aqueous solution of sodium hydroxide and bromine. The reaction mixture would be heated to facilitate the rearrangement of the N-bromoamide intermediate to an isocyanate.

-

Hydrolysis: The resulting isocyanate would then be hydrolyzed in situ by the aqueous base to yield this compound and carbon dioxide.

-

Workup: The product would be isolated by steam distillation or solvent extraction, followed by purification.

This classical method, while historically significant, is often limited by the availability of the starting amide and the use of stoichiometric amounts of hazardous bromine.

The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction, developed in the late 19th century, provides a pathway to amines through the reductive amination of carbonyl compounds using formic acid or its derivatives as the reducing agent. 3-Phenylpropanal (hydrocinnamaldehyde) would be the logical starting material for the synthesis of this compound via this method.

Hypothetical Experimental Protocol (based on the principles of the Leuckart-Wallach Reaction):

-

Reaction Setup: 3-Phenylpropanal would be heated with ammonium formate or formamide at a high temperature (typically 160-185 °C).

-

Reductive Amination: The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ by formic acid (generated from ammonium formate) or formamide.

-

Hydrolysis: The resulting formamide of this compound would be hydrolyzed with a strong acid or base to liberate the free amine.

-

Isolation: The product would be isolated by basification of the reaction mixture followed by extraction with an organic solvent and subsequent distillation.

The high temperatures required for the Leuckart-Wallach reaction can limit its applicability to substrates that are thermally sensitive.

The Advent of Catalytic Hydrogenation

The early 20th century saw the rise of catalytic hydrogenation as a powerful tool in organic synthesis. This methodology offered a cleaner and more efficient route to amines from nitriles.

Reduction of 3-Phenylpropionitrile

A common and historically significant route to this compound is the reduction of 3-phenylpropionitrile. This nitrile can be prepared from benzyl chloride via the Kolbe nitrile synthesis.

Experimental Protocol (Catalytic Hydrogenation):

-

Catalyst and Solvent: 3-Phenylpropionitrile is dissolved in a suitable solvent, such as ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amines. A heterogeneous catalyst, such as Raney nickel or palladium on carbon (Pd/C), is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere at elevated pressure and temperature in a hydrogenation apparatus.

-

Workup: Upon completion of the reaction (as monitored by the cessation of hydrogen uptake), the catalyst is removed by filtration.

-

Purification: The solvent is removed under reduced pressure, and the resulting this compound is purified by distillation.

Reduction of Cinnamonitrile

Cinnamonitrile, which is readily available from the condensation of benzaldehyde and acetonitrile, can also be reduced to this compound. This reaction requires the reduction of both the carbon-carbon double bond and the nitrile group.

Experimental Protocol (Catalytic Hydrogenation):

-

Reaction Conditions: Cinnamonitrile is dissolved in a solvent like ethanol. A robust hydrogenation catalyst, such as Raney nickel or a platinum-based catalyst, is employed.

-

Hydrogenation: The reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature. The conditions need to be sufficient to reduce both the alkene and the nitrile functionalities.

-

Isolation and Purification: The workup and purification follow a similar procedure to the hydrogenation of 3-phenylpropionitrile.

Modern Synthetic Methodologies

Contemporary approaches to the synthesis of this compound prioritize efficiency, safety, and milder reaction conditions. These methods often build upon the foundational principles of earlier discoveries.

Reductive Amination of 3-Phenylpropanal

Modern reductive amination protocols offer significant advantages over the classical Leuckart-Wallach reaction. The use of selective reducing agents allows for milder reaction conditions and higher yields.

Experimental Protocol (Modern Reductive Amination):

-

Imine Formation: 3-Phenylpropanal is reacted with ammonia (or an ammonia source like ammonium acetate) in a suitable solvent (e.g., methanol, ethanol) to form the corresponding imine in situ.

-

Reduction: A selective reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture to reduce the imine to the amine. Alternatively, catalytic hydrogenation can be employed.[3]

-

Workup: The reaction is quenched, and the product is isolated by extraction and purified by distillation or chromatography.

Gabriel Synthesis from 3-Phenylpropanol

A modern and efficient method for the preparation of this compound utilizes a Gabriel-like synthesis starting from the readily available 3-phenylpropanol. This approach is detailed in recent patent literature and highlights the continued relevance of classical named reactions in contemporary synthesis.

Experimental Protocol (from CN110283082A):

-

Chlorination: 3-Phenylpropanol is converted to 1-chloro-3-phenylpropane using a chlorinating agent such as thionyl chloride.

-

Phthalimide Alkylation: The resulting 1-chloro-3-phenylpropane is reacted with potassium phthalimide in a suitable solvent (e.g., DMF) to form N-(3-phenylpropyl)phthalimide.

-

Hydrazinolysis: The N-(3-phenylpropyl)phthalimide is then treated with hydrazine hydrate in a solvent like methanol or ethanol. This cleaves the phthalimide group, liberating the desired this compound.

-

Isolation: The phthalhydrazide byproduct is removed by filtration, and the this compound is isolated from the filtrate and purified.

Quantitative Data Summary

The following table summarizes typical yields for the different synthetic routes to this compound, based on literature and patent data.

| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Reference |

| Hofmann Rearrangement | 4-Phenylbutyramide | NaOH, Br₂ | (Hypothetical) | - |

| Leuckart-Wallach Reaction | 3-Phenylpropanal | HCONH₂, HCOOH | (Variable) | - |

| Catalytic Hydrogenation | 3-Phenylpropionitrile | H₂, Raney Ni or Pd/C | High | [4] |

| Catalytic Hydrogenation | Cinnamonitrile | H₂, Raney Ni or Pt | Good to High | - |

| Modern Reductive Amination | 3-Phenylpropanal | NH₃, NaBH₄ | High | [3] |

| Gabriel Synthesis | 3-Phenylpropanol | 1. SOCl₂ 2. K-Phthalimide 3. N₂H₄ | ~85-95% | [5] |

Visualizing Synthetic Pathways